molecular formula C10H12O B14383526 6-Methylspiro[4.4]nona-2,6-dien-1-one CAS No. 89950-43-6

6-Methylspiro[4.4]nona-2,6-dien-1-one

Katalognummer: B14383526
CAS-Nummer: 89950-43-6
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: HNDRXAXZDCMUIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylspiro[44]nona-2,6-dien-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[4.4]nona-2,6-dien-1-one can be achieved through various methods. One common approach involves the visible-light-induced intermolecular dearomative cyclization of furans. This method uses a fac-Ir(ppy)3-catalyzed reaction with 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes, resulting in substituted spirolactones . The reaction conditions are mild, utilizing water as an external oxygen source under visible light.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylspiro[4.4]nona-2,6-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

6-Methylspiro[4.4]nona-2,6-dien-1-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methylspiro[4.4]nona-2,6-dien-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[4.4]nona-2,6-dien-1-one: A similar compound without the methyl group.

    Spiro[4.5]deca-1,6,9-trien-8-one: Another spirocyclic compound with a different ring structure.

    Spiro[4.4]nona-3,8-diene-2,7-dione: A related compound with different functional groups.

Uniqueness

6-Methylspiro[4.4]nona-2,6-dien-1-one is unique due to its specific methyl substitution, which can influence its reactivity and interactions. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.

Eigenschaften

CAS-Nummer

89950-43-6

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

9-methylspiro[4.4]nona-2,8-dien-4-one

InChI

InChI=1S/C10H12O/c1-8-4-2-6-10(8)7-3-5-9(10)11/h3-5H,2,6-7H2,1H3

InChI-Schlüssel

HNDRXAXZDCMUIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCC12CC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.